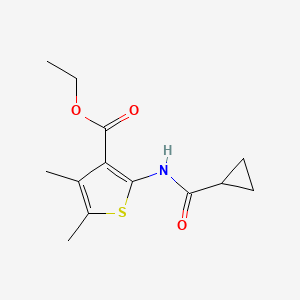![molecular formula C21H25NO2 B6418199 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-66-1](/img/structure/B6418199.png)
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as DMPB, is a synthetic compound that has been studied for its potential applications in scientific research. DMPB is a derivative of benzamide and is characterized by a 3,5-dimethyl substitution on the nitrogen atom of the benzamide moiety, as well as a 4-phenyloxan-4-ylmethyl substitution on the benzene ring. DMPB is a highly versatile compound with a wide range of uses in scientific research, ranging from biochemical and physiological experiments to drug development.
科学的研究の応用
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been widely studied for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzamide derivatives and as a tool for drug development. Additionally, 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been used in biochemical and physiological experiments to study the effects of various compounds on cellular processes.
作用機序
The exact mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is thought to act as an agonist of the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. It is believed that 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide binds to the GPR55 receptor and activates it, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential applications in scientific research. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its effects on cellular processes may not be as potent as other compounds, and it may not be suitable for use in certain experiments due to its relatively low solubility in water.
将来の方向性
The potential future directions for 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide are numerous. One possible direction is to further study its mechanism of action and to explore its potential applications in drug development. Additionally, further research could be conducted to explore its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to explore its potential uses in other scientific research applications, such as in biochemistry and physiology.
合成法
The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is relatively simple and can be achieved through a two-step reaction. The first step involves the condensation of 4-phenyloxan-4-ylmethyl acetate with benzamide in the presence of a base, such as potassium carbonate. This reaction yields the desired 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide product. The second step involves the purification of the 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide using column chromatography.
特性
IUPAC Name |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFMZGBHJCNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)


![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6418159.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418177.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)